Trp-Arg-Trp-Trp-Trp-Trp
Overview
Description
WRW4-OH (trifluoroacetate salt) is a peptide compound known for its role as an antagonist of formyl peptide receptor 2 (FPR2). This compound is a derivative of the peptide WRW4-NH2 and is used primarily in scientific research to study the functions and mechanisms of FPR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
WRW4-OH (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of WRW4-OH (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
WRW4-OH (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.
Major Products
The major products formed from the reactions involving WRW4-OH (trifluoroacetate salt) are typically shorter peptide fragments resulting from hydrolysis .
Scientific Research Applications
WRW4-OH (trifluoroacetate salt) has several applications in scientific research:
Chemistry: Used to study peptide synthesis and peptide bond formation.
Biology: Employed in research on formyl peptide receptors, particularly FPR2, to understand their role in immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
WRW4-OH (trifluoroacetate salt) exerts its effects by binding to and antagonizing formyl peptide receptor 2 (FPR2). This interaction inhibits the receptor’s ability to mediate intracellular signaling pathways, such as calcium mobilization and chemotaxis. The compound’s mechanism of action involves blocking the binding of agonists to FPR2, thereby preventing downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
WRW4-NH2: Another form of the peptide that acts as an antagonist of FPR2.
Trp-Arg-Trp-Trp-Trp-Trp-CONH2: A similar peptide with a different terminal group.
Uniqueness
WRW4-OH (trifluoroacetate salt) is unique due to its specific structure and high affinity for FPR2. Its trifluoroacetate salt form enhances its solubility and stability, making it a valuable tool in research applications .
Biological Activity
Trp-Arg-Trp-Trp-Trp-Trp (commonly referred to as WRW4) is a synthetic peptide composed of a repetitive sequence of tryptophan (Trp) and arginine (Arg) residues. This peptide has garnered attention in biomedical research due to its diverse biological activities, including antioxidant properties, receptor antagonism, and potential therapeutic applications.
Chemical Structure
The structure of WRW4 can be represented as follows:
- Sequence : this compound
- Molecular Formula : C₃₁H₄₃N₉O₆S
- Molecular Weight : 651.80 g/mol
The peptide features an amide group at the C-terminus, enhancing its stability and biological activity.
1. Antioxidant Properties
Research indicates that WRW4 exhibits significant antioxidant activity. A study comparing various tripeptides found that peptides containing Trp residues demonstrated superior radical scavenging capabilities. The antioxidant activity was measured using assays such as ABTS and ORAC, revealing that Trp-containing peptides effectively scavenge free radicals, thus potentially mitigating oxidative stress in biological systems .
2. Receptor Antagonism
WRW4 has been identified as an antagonist of the Formyl Peptide Receptor 2 (FPR2), which plays a crucial role in inflammatory responses. In vitro studies showed that WRW4 could inhibit neutrophil activation, suggesting its utility in managing inflammatory conditions . The compound has been used in experimental models to visualize inflammation and assess its therapeutic efficacy.
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of WRW4 and similar peptides. It has been shown that Trp-rich peptides can disrupt bacterial membranes, making them effective against multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some engineered peptides in this class was reported to be between 2–4 μM, indicating promising antibacterial potential .
Case Study 1: Inflammation Imaging
In a study aimed at visualizing acute inflammation, WRW4 was utilized as a fluorescent probe targeting neutrophils. The results demonstrated its effectiveness in distinguishing between activated and non-activated states of neutrophils, providing insights into inflammatory processes .
Case Study 2: Antimicrobial Testing
A series of engineered peptides based on the Trp-Arg framework were tested against ESKAPE pathogens, known for their antibiotic resistance. The findings revealed that specific modifications to the Trp residues significantly enhanced antimicrobial activity while maintaining low toxicity to mammalian cells .
Research Findings Summary Table
Biological Activity | Description | Assay/Method | Key Findings |
---|---|---|---|
Antioxidant Activity | Scavenging of free radicals | ABTS, ORAC assays | High radical scavenging capacity due to Trp residues |
Receptor Antagonism | Inhibition of FPR2 activation | In vitro neutrophil assays | Effective in reducing neutrophil activation |
Antimicrobial Activity | Disruption of bacterial membranes | MIC testing against ESKAPE pathogens | MIC values between 2–4 μM with low mammalian toxicity |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXWFNAZHNGTHK-WOAIKHIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648690 | |
Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722541-91-5 | |
Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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